N,N'-Dibutyl-N,N'-dimethyl-malondiamide
CAS No.:
Cat. No.: VC13562766
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | N,N'-dibutyl-N,N'-dimethylpropanediamide |
| Standard InChI | InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3 |
| Standard InChI Key | MJMAULNTGHSPAS-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C(=O)CC(=O)N(C)CCCC |
| Canonical SMILES | CCCCN(C)C(=O)CC(=O)N(C)CCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N'-Dibutyl-N,N'-dimethyl-malondiamide features a central malondiamide backbone substituted with butyl and methyl groups. The IUPAC name, N,N'-dibutyl-N,N'-dimethylpropanediamide, reflects its symmetrical structure: two butyl groups (C₄H₉) and two methyl groups (CH₃) are attached to the nitrogen atoms of the diamide moiety . The molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .
The compound’s SMILES notation, CCCCN(C)C(=O)CC(=O)N(C)CCCC, and InChIKey, MJMAULNTGHSPAS-UHFFFAOYSA-N, provide precise descriptors for its stereochemistry and electronic configuration .
Computed and Experimental Properties
Key physicochemical properties include:
The compound’s lipophilicity (XLogP3-AA = 1.9) suggests moderate solubility in organic solvents, while the absence of hydrogen bond donors aligns with its potential stability in hydrophobic environments .
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, general methods for malondiamide derivatives involve condensation reactions between diamines and malonyl chloride. For N,N'-dibutyl-N,N'-dimethyl-malondiamide, a plausible route includes:
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Acylation: Reacting malonyl chloride with dibutylmethylamine under controlled conditions.
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Purification: Recrystallization or chromatography to isolate the product .
Vendors such as Shanghai Raise Chemical Technology and ChengDu SinoStandards Bio-Tech Co. offer the compound at purities ≥95%, indicating established industrial-scale synthesis .
Applications and Industrial Relevance
Extraction and Coordination Chemistry
Malondiamides are widely used as metal ionophores in solvent extraction processes. Their ability to chelate divalent cations (e.g., Mg²⁺) is critical in nuclear waste treatment and rare earth element recovery . The dimethyl and dibutyl substituents in this compound could modulate its selectivity for specific metal ions .
Spectroscopic Characterization
Mass Spectrometry
GC-MS profiles (NIST Library) show a base peak at m/z 170, corresponding to fragmentation of the butyl-methylamide moiety. Additional peaks at m/z 86 and 114 suggest progressive cleavage of the hydrocarbon chains .
Infrared (IR) Spectroscopy
IR spectra (Wiley-VCH) likely exhibit stretches for:
Recent Developments and Future Directions
Patent Activity
While N,N'-dibutyl-N,N'-dimethyl-malondiamide is not directly cited in recent patents, its structural analogs continue to be explored for gene therapy and metal recovery . Innovations in asymmetric malondiamide synthesis (e.g., enantioselective catalysis) could expand its utility .
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